mGluR3 modulator-1
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Overview
Description
WAY-324099 is a chemical compound with the molecular formula C16H21N3O. It is known for its role as a modulator of metabotropic glutamate receptor 3 (mGluR3), which is involved in various neurological processes . This compound has garnered attention in scientific research due to its potential therapeutic applications and its unique chemical properties.
Preparation Methods
The synthesis of WAY-324099 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods for WAY-324099 are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
WAY-324099 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
WAY-324099 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabotropic glutamate receptors.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for potential therapeutic applications in neurological disorders such as schizophrenia and depression.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
WAY-324099 exerts its effects by modulating the activity of metabotropic glutamate receptor 3 (mGluR3). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity. By binding to mGluR3, WAY-324099 can alter the receptor’s conformation and influence downstream signaling pathways. This modulation can lead to changes in neuronal excitability and synaptic transmission, which are critical for its potential therapeutic effects .
Comparison with Similar Compounds
WAY-324099 can be compared with other modulators of metabotropic glutamate receptors, such as:
LY341495: A potent antagonist of mGluR2 and mGluR3.
MPEP: A selective antagonist of mGluR5.
PHCCC: A positive allosteric modulator of mGluR4.
Compared to these compounds, WAY-324099 is unique in its selectivity for mGluR3 and its specific effects on neuronal signaling. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-ethyl-3-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSLSGLVYALQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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